molecular formula C26H38O4 B1154053 (10R,13S,17S)-10,13-Dimethyl-3,6-dioxo-2,3,6,7,8,9,10, 11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate

(10R,13S,17S)-10,13-Dimethyl-3,6-dioxo-2,3,6,7,8,9,10, 11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate

Cat. No. B1154053
M. Wt: 414.6
InChI Key: MJJWFCLVIQKSSE-QJXQXWKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-keto Testosterone enanthate is an analytical reference standard that is structurally similar to known anabolic androgenic steroids. 6-keto Testosterone enanthate is regulated as a Schedule III compound in the United States. This product is intended for research and forensic applications. An analytical reference standard that is structurally similar to known anabolic androgenic steroids;  intended for research and forensic applications

Scientific Research Applications

Inhibitors of Androgen Biosynthesis

Compounds similar to the title chemical, specifically androsterone derivatives, have been studied for their potential in inhibiting androgen biosynthesis. These compounds possess a typical steroid shape but vary in their extra E ring, influencing their biological activity (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Liver X Receptor Agonists

Research on bile acid analogs synthesized from hyodeoxycholic acid, which shares structural similarities with the title compound, demonstrated their potential as liver X receptor (LXR) agonists. These analogs showed activity in biological assays and might be developed into clinically useful LXR regulators (Ching, 2013).

Molecular Structure Analysis

The molecular structure of compounds structurally related to the title chemical has been analyzed in several studies. These analyses include the study of conformational properties, molecular interactions, and crystal structures, providing insights into their chemical behavior and potential applications (Ketuly, Hadi, Khaledi, & Tiekink, 2010).

Antimicrobial and Antitumor Activities

Triorganotin(IV) derivatives of sodium deoxycholate, structurally related to the title compound, have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies reveal the potential biomedical applications of such compounds (Shaheen, Ali, Rosario, & Shah, 2014).

Neuroinflammation Inhibition

Androstene derivatives incorporating amino acid methyl esters, structurally similar to the title compound, have shown potential in inhibiting neuroinflammation. These derivatives have demonstrated efficacy in suppressing key inflammatory markers in cell-based models, suggesting their therapeutic potential for neurodegenerative diseases (Wu et al., 2015).

properties

Molecular Formula

C26H38O4

Molecular Weight

414.6

InChI

InChI=1S/C26H38O4/c1-4-5-6-7-8-24(29)30-23-10-9-19-18-16-22(28)21-15-17(27)11-13-25(21,2)20(18)12-14-26(19,23)3/h15,18-20,23H,4-14,16H2,1-3H3/t18-,19-,20-,23-,25+,26-/m0/s1

InChI Key

MJJWFCLVIQKSSE-QJXQXWKHSA-N

SMILES

O=C1CC[C@@]2(C)C(C(C[C@]3([H])[C@]2([H])CC[C@@]4(C)[C@@]3([H])CC[C@@H]4OC(CCCCCC)=O)=O)=C1

synonyms

(10R,13S,17S)-10,13-dimethyl-3,6-dioxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(10R,13S,17S)-10,13-Dimethyl-3,6-dioxo-2,3,6,7,8,9,10, 11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate
Reactant of Route 2
Reactant of Route 2
(10R,13S,17S)-10,13-Dimethyl-3,6-dioxo-2,3,6,7,8,9,10, 11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate
Reactant of Route 3
Reactant of Route 3
(10R,13S,17S)-10,13-Dimethyl-3,6-dioxo-2,3,6,7,8,9,10, 11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate
Reactant of Route 4
(10R,13S,17S)-10,13-Dimethyl-3,6-dioxo-2,3,6,7,8,9,10, 11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate
Reactant of Route 5
(10R,13S,17S)-10,13-Dimethyl-3,6-dioxo-2,3,6,7,8,9,10, 11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate
Reactant of Route 6
Reactant of Route 6
(10R,13S,17S)-10,13-Dimethyl-3,6-dioxo-2,3,6,7,8,9,10, 11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate

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